2,4-Dimethylphenol
Overview
Description
2,4-Dimethylphenol, also known as 2,4-xylenol, is an organic compound with the molecular formula C8H10O. It is a type of phenol, characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 4 positions. This compound is a colorless to yellow liquid or low melting solid with a distinctive smoky odor. It is used in various industrial applications, including the production of disinfectants, solvents, and pharmaceuticals .
Mechanism of Action
Target of Action
2,4-Dimethylphenol, also known as 2,4-xylenol, is primarily used as a fungicide and disinfectant . It targets a variety of agricultural pests, including crown gall, olive knot, and burr knot .
Mode of Action
As a fungicide and disinfectant, it likely works by disrupting the cell membranes of fungi and bacteria, leading to cell death .
Biochemical Pathways
This compound is degraded by bacteria through different catabolic pathways . These pathways involve a series of enzymatic reactions that break down the compound into simpler substances. The degradation of this compound can lead to the formation of dead-end products such as 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid .
Pharmacokinetics
Given its high solubility in water , it is likely to be rapidly absorbed and distributed in the body. Its volatility suggests that it may also be readily exhaled or metabolized and excreted .
Result of Action
The primary result of the action of this compound is the control of fungal and bacterial growth in agricultural settings . It is also moderately toxic to biodiversity and has a moderate mammalian oral toxicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility means that it can evaporate quickly in warm conditions . Its high water solubility means that it can be easily washed away by rain or irrigation . Therefore, the timing and method of application need to be carefully managed to ensure its efficacy and stability.
Biochemical Analysis
Biochemical Properties
2,4-Dimethylphenol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylphenol can be synthesized through several methods. One common method involves the methylation of phenol using methanol in the presence of a catalyst such as aluminum chloride. Another method involves the alkylation of toluene with methanol in the presence of a catalyst to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the fractional distillation of the cresol fraction of petroleum or coal tars. This process includes extraction with aqueous alkaline solutions to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form methylated cyclohexanols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are used.
Major Products:
Oxidation: Produces quinones.
Reduction: Produces methylated cyclohexanols.
Substitution: Produces nitro, bromo, or sulfonated derivatives.
Scientific Research Applications
2,4-Dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chemicals, including antioxidants, disinfectants, and solvents.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential use in pharmaceuticals due to its antimicrobial properties.
Industry: Used in the production of rubber chemicals, plasticizers, and dyestuffs
Comparison with Similar Compounds
2,6-Dimethylphenol: Another dimethylated phenol with methyl groups at the 2 and 6 positions.
4-Methylphenol (p-Cresol): A monomethylated phenol with a single methyl group at the 4 position.
2,4-Dichlorophenol: A dichlorinated phenol with chlorine atoms at the 2 and 4 positions
Comparison: 2,4-Dimethylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to 2,6-dimethylphenol, it has different steric and electronic effects, leading to variations in reactivity. Compared to 4-methylphenol, the presence of an additional methyl group alters its boiling point and solubility. Compared to 2,4-dichlorophenol, the absence of chlorine atoms makes it less toxic and more suitable for certain applications .
Properties
IUPAC Name |
2,4-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFFULVDNCHOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O, Array | |
Record name | 2,4-DIMETHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16091 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-XYLENOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021864 | |
Record name | 2,4-Dimethylphenol | |
Source | EPA DSSTox | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-dimethylphenol appears as colorless crystals or clear, dark amber liquid., Liquid; Other Solid, Colorless solid; [HSDB] May also exist as a dark amber liquid; [CAMEO] Colorless liquid or melt; mp = 22-23 deg C; [MSDSonline], YELLOW-TO-BROWN LIQUID OR COLOURLESS CRYSTALS. | |
Record name | 2,4-DIMETHYLPHENOL | |
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Record name | Phenol, 2,4-dimethyl- | |
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Record name | 2,4-Dimethylphenol | |
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Record name | 2,4-XYLENOL | |
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Boiling Point |
414 °F at 766 mmHg (NTP, 1992), 211.5 °C @ 766 mm Hg; 210.8 @ 760 mm Hg, 211.5 °C | |
Record name | 2,4-DIMETHYLPHENOL | |
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Record name | 2,4-DIMETHYLPHENOL | |
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Record name | 2,4-XYLENOL | |
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Flash Point |
greater than 235 °F (NTP, 1992), Flash point > 112 °C, >112 °C (closed cup), >112 °C c.c. | |
Record name | 2,4-DIMETHYLPHENOL | |
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Record name | 2,4-Dimethylphenol | |
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Record name | 2,4-DIMETHYLPHENOL | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Miscible in ethyl alcohol, ethyl ether; soluble in carbon tetrachloride, Very sol in benzene, chloroform, In water, 7.87X10+3 mg/l @ 25 °C., Soluble in oxygenated and aromatic solvents, 7.2 x 10 (-2) mol/l, at pH 5.1 and 25 °C., Solubility in water, g/100ml at 25 °C: 0.79 | |
Record name | 2,4-DIMETHYLPHENOL | |
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Record name | 2,4-DIMETHYLPHENOL | |
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Density |
1.0276 at 57 °F (NTP, 1992) - Denser than water; will sink, 0.9650 @ 20 °C/4 °C, 0.97 g/cm³ | |
Record name | 2,4-DIMETHYLPHENOL | |
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Record name | 2,4-DIMETHYLPHENOL | |
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Vapor Pressure |
0.0621 mmHg at 68 °F ; 1 mmHg at 125.2 °F (NTP, 1992), 0.1 [mmHg], 0.102 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 8 | |
Record name | 2,4-DIMETHYLPHENOL | |
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Color/Form |
Crystals, NEEDLES FROM WATER, Colorless needles | |
CAS No. |
105-67-9 | |
Record name | 2,4-DIMETHYLPHENOL | |
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Record name | 2,4-Dimethylphenol | |
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Record name | 2,4-Dimethylphenol | |
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Melting Point |
72 to 73 °F (NTP, 1992), 25.4-26 °C; 24.54 °C, 25.4-26 °C | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4253 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-XYLENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0458 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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